molecular formula C13H6BrFN4 B11044159 5-Amino-2-bromo-6-(4-fluorophenyl)pyridine-3,4-dicarbonitrile

5-Amino-2-bromo-6-(4-fluorophenyl)pyridine-3,4-dicarbonitrile

Cat. No.: B11044159
M. Wt: 317.12 g/mol
InChI Key: PVCDYYKUJZZTLF-UHFFFAOYSA-N
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Description

3-AMINO-6-BROMO-5-CYANO-2-(4-FLUOROPHENYL)-4-PYRIDYL CYANIDE is a complex organic compound that belongs to the class of pyridyl cyanides. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups, including amino, bromo, cyano, and fluorophenyl, makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-6-BROMO-5-CYANO-2-(4-FLUOROPHENYL)-4-PYRIDYL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to the pyridine ring.

    Reduction: Reduction of the nitro group to an amino group.

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Cyanation: Introduction of a cyano group to the pyridine ring.

    Coupling Reaction: Coupling of the pyridine derivative with a fluorophenyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions using automated reactors. The conditions would be optimized for yield and purity, often involving catalysts and controlled environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyridyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Biomolecular Probes: Used in the development of probes for biological imaging.

    Drug Development: Potential precursor for pharmaceutical compounds.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Industry

    Materials Science: Used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-AMINO-6-BROMO-5-CYANO-2-(4-FLUOROPHENYL)-4-PYRIDYL CYANIDE would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to engage in various molecular interactions, potentially affecting multiple pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-AMINO-6-BROMO-5-CYANO-2-(4-CHLOROPHENYL)-4-PYRIDYL CYANIDE
  • 3-AMINO-6-BROMO-5-CYANO-2-(4-METHOXYPHENYL)-4-PYRIDYL CYANIDE

Uniqueness

The unique combination of functional groups in 3-AMINO-6-BROMO-5-CYANO-2-(4-FLUOROPHENYL)-4-PYRIDYL CYANIDE makes it particularly versatile for various applications. The presence of a fluorophenyl group, for example, can enhance its stability and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C13H6BrFN4

Molecular Weight

317.12 g/mol

IUPAC Name

5-amino-2-bromo-6-(4-fluorophenyl)pyridine-3,4-dicarbonitrile

InChI

InChI=1S/C13H6BrFN4/c14-13-10(6-17)9(5-16)11(18)12(19-13)7-1-3-8(15)4-2-7/h1-4H,18H2

InChI Key

PVCDYYKUJZZTLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C(=N2)Br)C#N)C#N)N)F

Origin of Product

United States

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